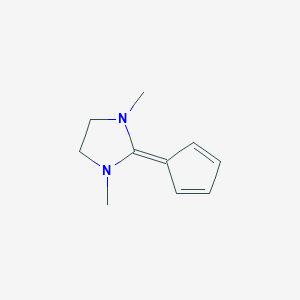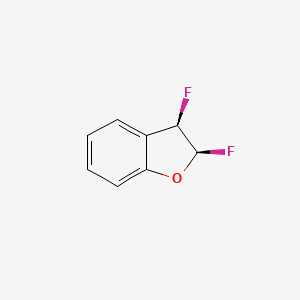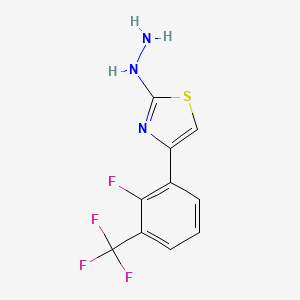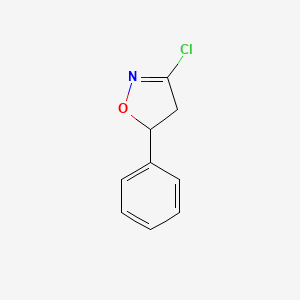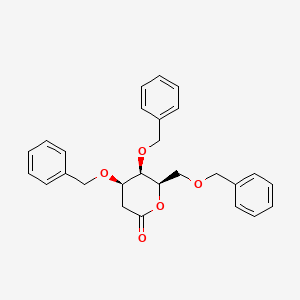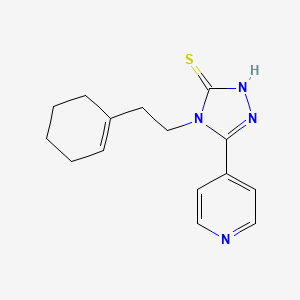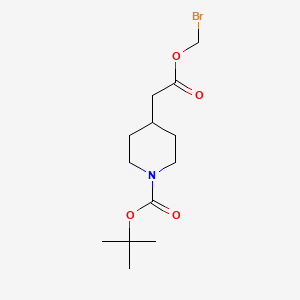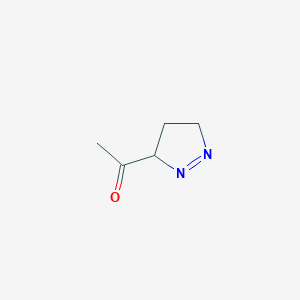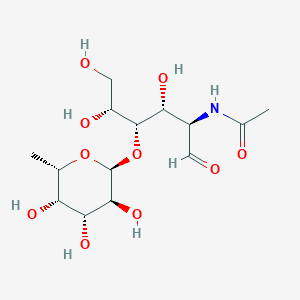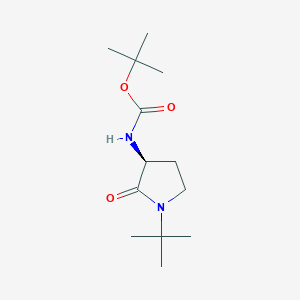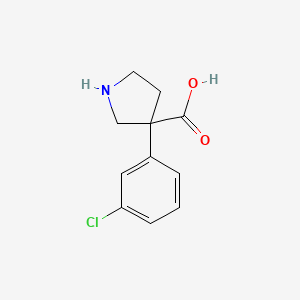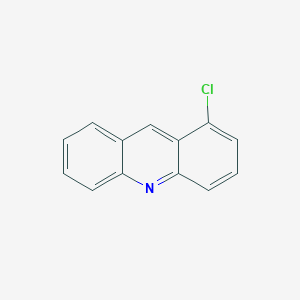
Acridine, chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloroacridine is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Acridine compounds have been used industrially as pigments and dyes since the nineteenth century .
Méthodes De Préparation
1-Chloroacridine can be synthesized through various methods. One common synthetic route involves the chlorination of acridine. The reaction typically uses phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents under reflux conditions . Industrial production methods often involve large-scale chlorination processes with stringent control over reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Chloroacridine undergoes several types of chemical reactions, including:
Common reagents used in these reactions include potassium cyanide (KCN) for cyano substitution and various reducing agents for reduction reactions . Major products formed from these reactions include acridinic acid and various substituted acridines .
Applications De Recherche Scientifique
1-Chloroacridine and its derivatives have numerous scientific research applications:
Mécanisme D'action
The primary mechanism of action of 1-chloroacridine involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the normal function of DNA and related enzymes . This intercalation can inhibit topoisomerase and telomerase enzymes, which are crucial for DNA replication and cell division . The molecular targets and pathways involved include DNA and various enzymes associated with DNA processing .
Comparaison Avec Des Composés Similaires
1-Chloroacridine is unique among acridine derivatives due to its specific substitution pattern. Similar compounds include:
Amsacrine (m-AMSA): An anticancer agent that also intercalates DNA and inhibits topoisomerase.
Triazoloacridone (C-1305): Another DNA intercalator with anticancer properties.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its antitumor activity.
These compounds share similar mechanisms of action but differ in their specific chemical structures and biological activities .
Propriétés
Numéro CAS |
91311-48-7 |
|---|---|
Formule moléculaire |
C13H8ClN |
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
1-chloroacridine |
InChI |
InChI=1S/C13H8ClN/c14-11-5-3-7-13-10(11)8-9-4-1-2-6-12(9)15-13/h1-8H |
Clé InChI |
VIZLMXQJBOYAIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


